molecular formula C6H12ClNO2 B13889458 Methyl 1-methylazetidine-2-carboxylate;hydrochloride

Methyl 1-methylazetidine-2-carboxylate;hydrochloride

Cat. No.: B13889458
M. Wt: 165.62 g/mol
InChI Key: KDGCQPWXDPPHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylazetidine-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methyl group at the 1-position and a methyl ester moiety at the 2-position, combined with a hydrochloride salt.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl 1-methylazetidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-3-5(7)6(8)9-2;/h5H,3-4H2,1-2H3;1H

InChI Key

KDGCQPWXDPPHHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC1C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Esterification of Azetidine-2-carboxylic Acid

One of the primary routes to methyl azetidine-2-carboxylate derivatives involves esterification of azetidine-2-carboxylic acid precursors. For example, azetidine-3-carboxylic acid can be treated with thionyl chloride in methanol to yield the corresponding methyl ester hydrochloride salt under mild conditions in a large-scale reactor setup.

  • Reaction conditions : Azetidine-3-carboxylic acid (1 eq), methanol (4 wt), thionyl chloride, nitrogen atmosphere, cooled to 5-15 °C.
  • Outcome : Formation of methyl azetidine-3-carboxylate hydrochloride with high purity.
  • Scale : Demonstrated on a 5000 L reactor scale with 256.5 kg of starting acid.

This method is adaptable for preparing methyl esters of azetidine derivatives, including the 1-methyl substituted analogues after appropriate N-methylation steps.

N-Methylation and Salt Formation

N-Methylation of azetidine nitrogen is commonly achieved via reductive amination or alkylation strategies. For example, sodium triacetoxyborohydride or lithium aluminum hydride (LAH) can be employed as hydride reducing agents to introduce methyl groups selectively on the nitrogen atom.

  • Reagents : Sodium triacetoxyborohydride, Red-Al, LAH, sodium borohydride, or diisobutylaluminum hydride (DIBAL).
  • Process : Reaction of ester intermediates with methylating agents under acidic or neutral conditions.
  • Salt formation : Subsequent treatment with hydrochloric acid yields the hydrochloride salt of methyl 1-methylazetidine-2-carboxylate.

Boc Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) are employed to facilitate selective transformations on the azetidine ring without side reactions.

  • Boc protection : Conversion of azetidine nitrogen to Boc-protected intermediates allows for functional group manipulations such as fluorination or mesylation.
  • Deprotection : Acidic reagents like trifluoroacetic acid or para-toluenesulfonic acid remove Boc groups to regenerate free amines.
  • Example : Boc-protected azetidine esters undergo mesylation followed by nucleophilic substitution to introduce desired substituents, then deprotected to yield the final product.

Cyclization Approaches

Cyclization methods are used to construct the azetidine ring from appropriate precursors:

  • Epichlorohydrin and amine cyclization : Benzhydrylamine reacts with epichlorohydrin in the presence of diisopropylethylamine and ethanol to form benzhydryl-protected azetidine intermediates, which can be further converted into carboxylate esters and eventually to methyl 1-methylazetidine-2-carboxylate hydrochloride after deprotection.
  • Thermal isomerization : Aziridine derivatives undergo thermal rearrangement to azetidines under controlled conditions.

Reduction and Functional Group Transformations

Reduction of ester or nitrile intermediates is a key step:

  • Reagents : Lithium aluminum hydride (LAH), Red-Al, or sodium borohydride.
  • Outcome : Conversion of esters or nitriles to corresponding alcohols or amines, facilitating further functionalization.
  • Example : Reduction of ethyl 3-azidoazetidine-3-carboxylates to aminoazetidine carboxylates.

Data Table Summarizing Key Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 Azetidine-3-carboxylic acid Thionyl chloride, Methanol, N2, 5-15 °C Methyl azetidine-3-carboxylate hydrochloride Scalable to 256.5 kg, high purity
2 Methyl azetidine-3-carboxylate ester Sodium triacetoxyborohydride or LAH, Acidic workup N-methylated methyl azetidine-2-carboxylate hydrochloride Selective N-methylation, salt formation
3 Boc-protected azetidine ester Trifluoroacetic acid or p-TsOH for deprotection Free amine intermediate Efficient Boc removal
4 Benzhydrylamine + epichlorohydrin Diisopropylethylamine, Ethanol Benzhydryl azetidine intermediates Precursor for ester and acid derivatives
5 Ester or nitrile azetidine derivatives LAH, Red-Al, NaBH4 Amino or alcohol azetidine derivatives Key reduction step

Detailed Research Outcomes and Observations

  • Large-scale esterification of azetidine carboxylic acids with thionyl chloride in methanol is a robust and reproducible method for preparing methyl esters as hydrochloride salts, suitable for industrial production.
  • Reductive amination using sodium triacetoxyborohydride or LAH enables selective N-methylation without affecting the ester functionality, crucial for obtaining methyl 1-methylazetidine-2-carboxylate.
  • Boc protection/deprotection strategies provide orthogonal protection allowing for functional group manipulations such as halogenation or sulfonation, which can be reversed cleanly to yield the target compound.
  • Cyclization from epichlorohydrin and amines is a versatile route to azetidine cores, enabling access to various substituted azetidines including methylated derivatives.
  • Reduction of azetidine esters or nitriles to amino derivatives is efficiently achieved with LAH or related hydride reagents, facilitating downstream functionalization.
  • The hydrochloride salt form improves compound stability and handling, commonly obtained by acidification with HCl after synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylazetidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives .

Scientific Research Applications

Methyl 1-methylazetidine-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-methylazetidine-2-carboxylate;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride

  • Structure : Contains a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester at the 2-position, paired with hydrochloride.
  • Key Differences :
    • Ring Strain : The pyridine ring (six-membered) lacks the high ring strain of azetidine (four-membered), leading to greater stability in aqueous and thermal conditions .
    • Electron Effects : The electron-withdrawing chlorine atom in the pyridine derivative enhances electrophilic reactivity compared to the electron-donating methyl group in the azetidine analog.
  • Applications : Pyridine-based hydrochlorides are often used as intermediates in antibiotic synthesis, whereas azetidine derivatives may target central nervous system (CNS) receptors due to their conformational rigidity .

2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride

  • Structure : Features a 3-methylazetidine ring linked to an acetic acid group, with a hydrochloride counterion.
  • Key Differences :
    • Functional Groups : The acetic acid group introduces acidity (pKa ~2–3), enabling pH-dependent solubility, unlike the ester group in Methyl 1-methylazetidine-2-carboxylate hydrochloride, which is hydrolytically labile.
    • Synthetic Utility : This compound is used in peptide mimetics and enzyme inhibitors, whereas the methyl ester variant may serve as a prodrug due to esterase-mediated activation .

Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride

  • Structure: Combines a thiazole ring (with an amino group) and a methyl ester, protonated as a hydrochloride salt.
  • Key Differences :
    • Bioactivity : The thiazole moiety is associated with antimicrobial and antiviral activity, whereas azetidine derivatives are explored for neuropharmacological applications (e.g., acetylcholinesterase inhibition) .
    • Stability : Thiazole rings are aromatic and less reactive than azetidines, offering better shelf-life in formulations .

Physicochemical and Pharmacological Comparisons

Property Methyl 1-methylazetidine-2-carboxylate Hydrochloride Methyl 4-Chloropyridine-2-carboxylate Hydrochloride 2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride
Molecular Formula C₆H₁₂ClNO₂ (estimated) C₇H₇ClNO₂·HCl C₆H₁₂ClNO₂
Molecular Weight ~181.6 g/mol 212.08 g/mol ~181.6 g/mol
Solubility in Water High (due to hydrochloride) Moderate (chlorine reduces polarity) High (carboxylic acid enhances solubility)
Thermal Stability Moderate (azetidine strain) High (aromatic pyridine) Low (acid-sensitive)
Bioactivity Potential CNS targeting Antibiotic intermediate Enzyme inhibition

Biological Activity

Methyl 1-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications based on recent studies and findings.

Chemical Structure and Synthesis

Methyl 1-methylazetidine-2-carboxylate hydrochloride has the molecular formula C₆H₁₁ClN₁O₂, with a molecular weight of approximately 165.62 g/mol. The compound features a methyl group attached to the azetidine ring, enhancing its lipophilicity and reactivity compared to related compounds.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Ethyl 4,4,4-trifluoroacetoacetate with Amines : This method includes hydride reduction, chlorination, and base-induced ring closure.
  • Nucleophilic Substitution Reactions : Various functional groups can be introduced into the azetidine ring through nucleophilic substitution, leading to diverse derivatives.

The biological activity of methyl 1-methylazetidine-2-carboxylate hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Binding : It can interact with various receptors, influencing signal transduction pathways and metabolic processes.

Biological Activity

Research indicates that methyl 1-methylazetidine-2-carboxylate hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory responses in cellular models.
  • Potential Anticancer Activity : Preliminary studies suggest that it could affect cancer cell proliferation through specific biochemical pathways.

Study on Antimicrobial Activity

In a study conducted by Lawande et al. (2015), methyl 1-methylazetidine-2-carboxylate hydrochloride was evaluated for its antimicrobial properties against common pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent.

Investigation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of the compound in vitro. The study demonstrated that treatment with methyl 1-methylazetidine-2-carboxylate hydrochloride reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential application in inflammatory diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl Azetidine-2-Carboxylate HydrochlorideC₅H₁₀ClNO₂Lacks an additional methyl group; simpler structure.
Ethyl 2-Methylazetidine-2-CarboxylateC₇H₁₄N₂O₂Ethyl instead of methyl; different solubility properties.
Azetidine-3-Carboxamide HydrochlorideC₆H₈ClN₂O₂Used in medicinal chemistry for unique biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.